N-[(E)-(4-ethoxyphenyl)methylideneamino]-4-methylquinolin-2-amine
Overview
Description
N-[(E)-(4-ethoxyphenyl)methylideneamino]-4-methylquinolin-2-amine is a synthetic organic compound with a complex structure It is characterized by the presence of a quinoline core, which is a heterocyclic aromatic organic compound, and an ethoxyphenyl group attached through a methyleneamino linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(4-ethoxyphenyl)methylideneamino]-4-methylquinolin-2-amine typically involves a multi-step process. One common method includes the condensation of 4-methylquinolin-2-amine with 4-ethoxybenzaldehyde under acidic or basic conditions to form the desired Schiff base. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-(4-ethoxyphenyl)methylideneamino]-4-methylquinolin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction of the Schiff base can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the corresponding amine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Halogens, nitrating agents, sulfuric acid.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Corresponding amine.
Substitution: Halogenated, nitrated, or sulfonated quinoline derivatives.
Scientific Research Applications
N-[(E)-(4-ethoxyphenyl)methylideneamino]-4-methylquinolin-2-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimalarial, anticancer, and antimicrobial agent. Its quinoline core is known for its biological activity, making it a candidate for drug development.
Materials Science: The compound’s unique structure allows it to be used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Research: It is used as a probe to study enzyme interactions and receptor binding due to its ability to form stable complexes with biological molecules.
Mechanism of Action
The mechanism of action of N-[(E)-(4-ethoxyphenyl)methylideneamino]-4-methylquinolin-2-amine involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting its structure and inhibiting replication. Additionally, it can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-[(N-methylanilino)methylideneamino]benzoate: Similar structure with a benzoate core.
4-ethoxy-N-[(E)-(3-methoxy-4-pentoxyphenyl)methylideneamino]benzamide: Similar Schiff base structure with different substituents.
Uniqueness
N-[(E)-(4-ethoxyphenyl)methylideneamino]-4-methylquinolin-2-amine is unique due to its quinoline core, which imparts specific biological activities not found in other similar compounds. Its ability to intercalate into DNA and interact with various enzymes and receptors makes it a versatile compound for research and development.
Properties
IUPAC Name |
N-[(E)-(4-ethoxyphenyl)methylideneamino]-4-methylquinolin-2-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O/c1-3-23-16-10-8-15(9-11-16)13-20-22-19-12-14(2)17-6-4-5-7-18(17)21-19/h4-13H,3H2,1-2H3,(H,21,22)/b20-13+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QERILKUYBVDNEL-DEDYPNTBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=NNC2=NC3=CC=CC=C3C(=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=N/NC2=NC3=CC=CC=C3C(=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.